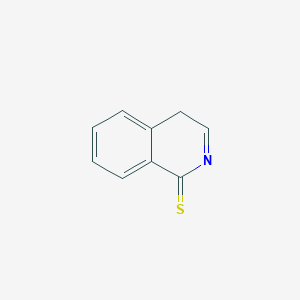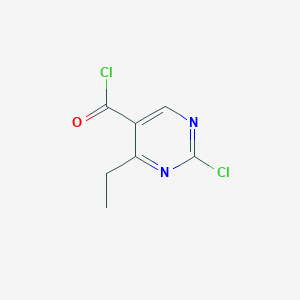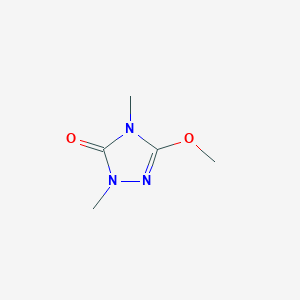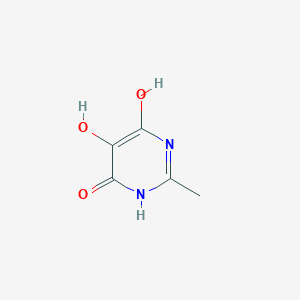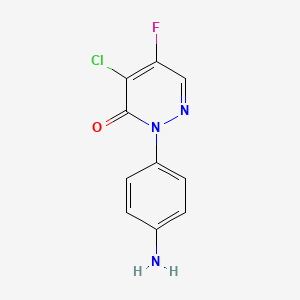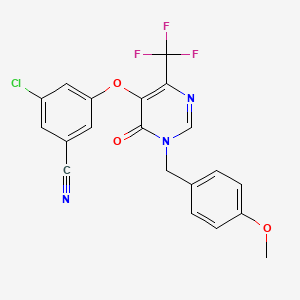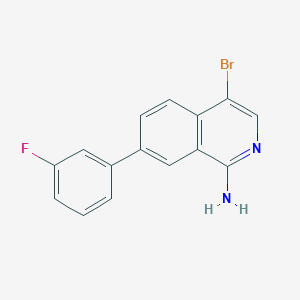
4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine is an organic compound with the molecular formula C({15})H({10})BrFN(_{2}). This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in its structure suggests potential utility in various chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoroaniline and 4-bromoisoquinoline.
Coupling Reaction: The 3-fluoroaniline is coupled with 4-bromoisoquinoline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amination: The resulting intermediate undergoes an amination reaction to introduce the amine group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the coupling and amination reactions efficiently.
Optimized Catalysts: Employing optimized catalysts to increase yield and reduce reaction time.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic properties.
作用机制
The mechanism of action of 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
4-Bromo-7-phenylisoquinolin-1-amine: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
7-(3-Fluorophenyl)isoquinolin-1-amine: Lacks the bromine atom, potentially altering its interaction with molecular targets.
4-Bromo-7-(4-fluorophenyl)isoquinolin-1-amine: The position of the fluorine atom is different, which can affect its chemical and biological properties.
Uniqueness
4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets. This unique structure makes it a valuable compound in the development of new pharmaceuticals and materials.
属性
分子式 |
C15H10BrFN2 |
|---|---|
分子量 |
317.15 g/mol |
IUPAC 名称 |
4-bromo-7-(3-fluorophenyl)isoquinolin-1-amine |
InChI |
InChI=1S/C15H10BrFN2/c16-14-8-19-15(18)13-7-10(4-5-12(13)14)9-2-1-3-11(17)6-9/h1-8H,(H2,18,19) |
InChI 键 |
XBJCOQSWMWYZQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)C(=CN=C3N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)
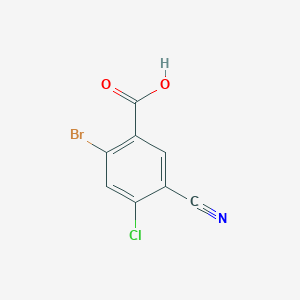

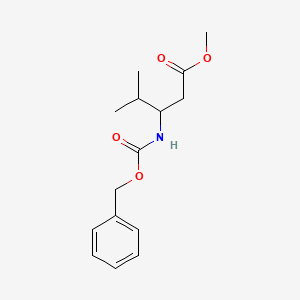
![[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol](/img/structure/B13098042.png)

